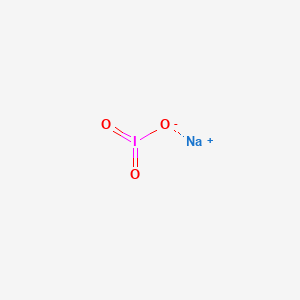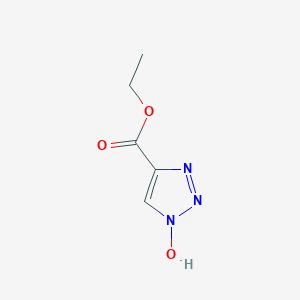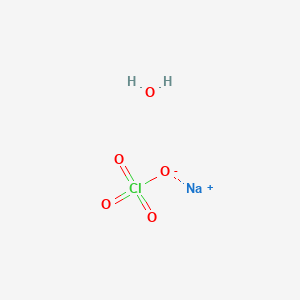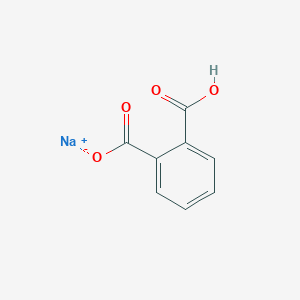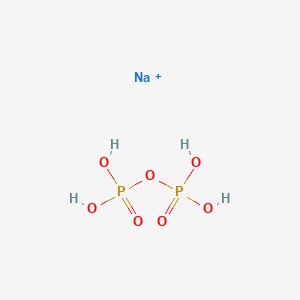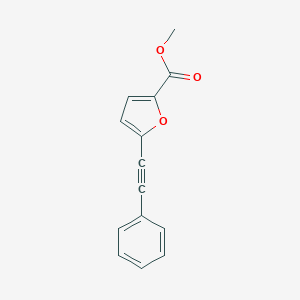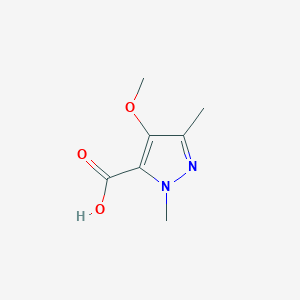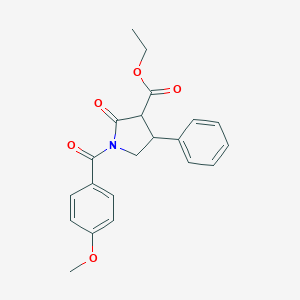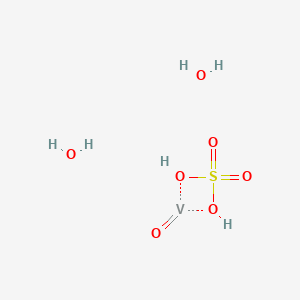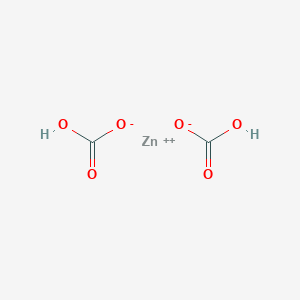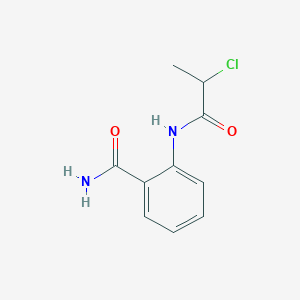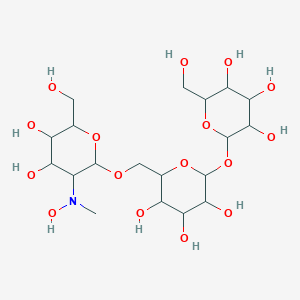
Lysodektose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysodektose is a compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is a derivative of lysozyme, an enzyme that is found in various bodily fluids and tissues. Lysodektose has been synthesized through a novel method and has shown promising results in various scientific applications.
Applications De Recherche Scientifique
Nitroxyl Compounds in Bacteria
Lysodektose was studied as a type of nitroxyl compound in bacteria. Micrococcus luteus, a bacterium, can transform lysodektose into a long-living free radical, hinting at its potential role in bacterial metabolism. This transformation can persist even when cells are treated with certain antibiotics, although other substances drastically decrease its intracellular content. The compound's accumulation in response to specific treatments suggests a possible siderophore function, which is essential for iron transport in microorganisms (Artsatbanov et al., 2009).
Molecular Structure Analysis
The molecular structure of bacterial lysodektose has been analyzed using quantum-chemical calculations and EPR spectroscopy. This research provided insights into the redox potentials of lysodektose and its behavior during sequential oxidation processes. The findings from this study offer a deeper understanding of the lysodektose's chemical properties and its behavior as a nitroxyl compound (Kulikov et al., 2010).
Lysimeters in Soil–Plant–Atmosphere Research
While not directly related to lysodektose, lysimeters are essential tools in soil–plant–atmosphere research, providing direct measurements of evapotranspiration and aiding in studies of water, nutrient, and solute balances. Advanced lysimeters offer enhanced uniformity in environmental conditions, leading to more accurate research findings in areas such as plant physiological processes and environmental variables (Lazarovitch et al., 2006).
Biotechnological Applications
In biotechnology, lysodektose-related enzymes like lysozyme are utilized in various applications. For instance, a novel lysozyme sensing concept based on Micrococcus lysodeikticus cells adsorbed on graphene oxide-coated surfaces has been developed for detecting lysozyme in biological fluids. This innovation offers potential applications in clinical diagnostics and monitoring of diseases where lysozyme levels are indicative of certain conditions (Vasilescu et al., 2017).
Propriétés
Numéro CAS |
126077-90-5 |
|---|---|
Nom du produit |
Lysodektose |
Formule moléculaire |
C19H35NO16 |
Poids moléculaire |
533.5 g/mol |
Nom IUPAC |
2-[6-[[4,5-dihydroxy-6-(hydroxymethyl)-3-[hydroxy(methyl)amino]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H35NO16/c1-20(31)8-12(26)9(23)5(2-21)33-17(8)32-4-7-11(25)14(28)16(30)19(35-7)36-18-15(29)13(27)10(24)6(3-22)34-18/h5-19,21-31H,2-4H2,1H3 |
Clé InChI |
LZVSAEWUJVJOLT-UHFFFAOYSA-N |
SMILES |
CN(C1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)CO)O)O)O |
SMILES canonique |
CN(C1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)CO)O)O)O |
Synonymes |
6-O-(2-deoxy-2-(N-methyl)hydroxylamino-beta-glucopyranosyl)alpha,alpha-trehalose lysodektose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



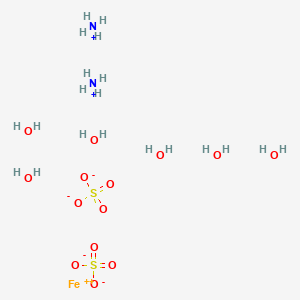
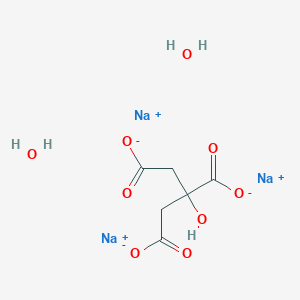
![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
